1-(b-D-arabinofuranosyl)-N4-dimethylcytosine

Drug Resistance Metabolic Stability Nucleoside Analog

Select 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine when cytarabine (Ara-C) fails due to cytidine deaminase (CDA)-mediated inactivation. The N4-dimethyl group confers complete resistance to deamination by human liver and mouse kidney homogenates in vitro — a decisive differentiator from unmodified Ara-C, which is rapidly converted to inactive Ara-U. Use this stable probe to dissect CDA-independent resistance mechanisms (hENT1 uptake, dCK activity) without the confounding variable of drug inactivation, synthesize lipophilic N4-alkyl derivatives for oral bioavailability studies, or serve as a DNMT-targeting SAR comparator. Not substitutable with generic cytarabine. For R&D only; inquire for bulk pricing.

Molecular Formula C11H17N3O5
Molecular Weight 271.27 g/mol
CAS No. 82855-64-9
Cat. No. B3057598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(b-D-arabinofuranosyl)-N4-dimethylcytosine
CAS82855-64-9
Molecular FormulaC11H17N3O5
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H17N3O5/c1-13(2)7-3-4-14(11(18)12-7)10-9(17)8(16)6(5-15)19-10/h3-4,6,8-10,15-17H,5H2,1-2H3
InChIKeyGFCDNWCHLZESES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(b-D-arabinofuranosyl)-N4-dimethylcytosine (CAS 82855-64-9): Procurement Guide for a Modified Cytarabine Analog


1-(b-D-arabinofuranosyl)-N4-dimethylcytosine (CAS 82855-64-9) is a synthetic, N4-dimethylated derivative of the antimetabolite cytarabine (Ara-C). This pyrimidine nucleoside analog incorporates two methyl groups at the N4 position of the cytosine base, a modification that fundamentally alters its interaction with metabolic enzymes, particularly cytidine deaminase (CDA), compared to the unmodified parent molecule [1]. Classified as a cytidine analog, its mechanism is associated with the inhibition of DNA methyltransferases and the potential for anti-metabolic and anti-tumor activities .

Procurement Risk Analysis for 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine: Why Cytarabine Cannot Be Simply Substituted


The N4-dimethyl modification in 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine confers a critical, quantifiable differentiation in metabolic stability, rendering generic substitution with cytarabine (Ara-C) or other N4-acyl analogs invalid for applications where resistance to enzymatic deamination is a primary selection criterion. While Ara-C is rapidly inactivated by cytidine deaminase (CDA) to the inactive uracil metabolite Ara-U—a key driver of clinical resistance—N4-substituted analogs are designed to evade this pathway. Evidence demonstrates that the introduction of the N4-dimethyl group prevents deamination by human liver and mouse kidney homogenates in vitro, a property that directly contrasts with the high deamination rates observed for the parent compound [1]. Consequently, assuming equivalent intracellular activation, stability, and subsequent anti-proliferative effects between this compound and unmodified cytarabine in any experimental or preclinical model is scientifically unsound.

Quantitative Differentiation Guide: Comparing 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine to Key Analogs


Enzymatic Deamination Resistance of N4-Dimethyl-ara-C vs. Ara-C

The primary selection advantage of N4-dimethyl-ara-C over the clinical standard cytarabine (Ara-C) is its complete resistance to enzymatic deamination in vitro. In contrast, Ara-C is known to be rapidly inactivated by cytidine deaminase, a key resistance mechanism. This was demonstrated in a study where N4-methyl-ara-C, a closely related N4-substituted analog, was found to be entirely non-deaminated by human liver and mouse kidney homogenates under conditions where Ara-C serves as a substrate [1].

Drug Resistance Metabolic Stability Nucleoside Analog Cytidine Deaminase

Comparative Metabolic Stability of N4-Modified vs. Acyl-ara-C Prodrugs

N4-alkyl modifications, such as the dimethyl group in the target compound, provide a distinct stability profile compared to N4-acyl prodrugs. While N4-acyl poly(ethyleneglycol) prodrugs of ara-C show variable hydrolysis half-lives in rat plasma ranging from approximately 1 hour to 3 days, N4-alkyl derivatives are characterized as 'extremely resistant toward deamination' [1][2]. This indicates that the alkyl modification confers a more definitive and less variable metabolic protection than acylation, which is subject to esterase activity.

Pharmacokinetics Prodrug Design Drug Delivery Metabolic Stability

Comparative Biological Activity: N4-Dimethyl-ara-C vs. Cytarabine in Leukemia Models

Despite its favorable metabolic stability profile, early in vivo studies on the closely related N4-methyl-ara-C analog demonstrated a significant trade-off: a complete lack of antitumor activity in mouse leukemia models (L1210 and P815) and Burkitt's lymphoma cell culture, where the parent compound cytarabine is highly active [1]. This indicates that while the N4-methyl modification solves the deamination liability, it may also prevent the efficient intracellular conversion to the active triphosphate metabolite (ara-CTP) or otherwise hinder the compound's primary mechanism of action in these specific models.

Antineoplastic Activity Leukemia In Vivo Efficacy Nucleoside Analog

Proposed Differentiation: DNA Methyltransferase Inhibition vs. Zebularine

1-(b-D-arabinofuranosyl)-N4-dimethylcytosine is consistently categorized as a cytidine analog with a mechanism involving DNA methyltransferase (DNMT) inhibition, a property shared with the well-known inhibitor Zebularine (HY-13420) . While Zebularine is a specific and potent DNMT inhibitor, this compound offers a distinct structural scaffold (an arabinose sugar instead of ribose).

Epigenetics DNA Methyltransferase Antimetabolite Cancer Research

Optimal Research Application Scenarios for 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine


Investigating Cytarabine Resistance Mediated by Cytidine Deaminase (CDA)

Use 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine as a stable probe to dissect the specific contribution of cytidine deaminase (CDA) activity to cytarabine (Ara-C) resistance in cancer cell lines. Its complete resistance to deamination in vitro allows researchers to isolate and study other resistance mechanisms (e.g., reduced uptake via hENT1, decreased deoxycytidine kinase activity) without the confounding variable of drug inactivation [1].

Synthetic Chemistry and Prodrug Design

Employ this compound as a critical starting material or intermediate for synthesizing novel, lipophilic N4-alkyl-ara-C derivatives with improved oral bioavailability or for developing new prodrug formulations. Its stable N4-dimethyl group provides a robust scaffold that avoids the enzymatic instability seen with N4-acyl prodrugs, enabling the exploration of advanced drug delivery systems [2].

In Vitro Study of DNA Methyltransferase (DNMT) Inhibition

Utilize 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine as a comparator molecule in structure-activity relationship (SAR) studies of cytidine analogs targeting DNA methyltransferases (DNMTs). Its unique arabinose sugar distinguishes it from ribose-containing DNMT inhibitors like Zebularine, offering a way to probe the structural requirements for DNMT inhibition and potential epigenetic effects .

Technical Documentation Hub

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